![molecular formula C23H11BrCl2N2O2 B6484011 6-bromo-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one CAS No. 688767-28-4](/img/structure/B6484011.png)
6-bromo-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one
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Overview
Description
The compound “6-bromo-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one” is a complex organic molecule that contains several functional groups and rings. It has a bromine atom attached at the 6th position, a chloro group at the 4th position of a phenyl group, and a quinazolin-2-yl group attached at the 3rd position. The compound also contains a chromen-2-one group, which is a type of oxygen-containing heterocycle .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core quinazoline or chromenone structure, followed by various substitutions to add the bromine and chloro groups . The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazoline and chromenone groups would both contribute to the rigidity of the molecule, while the halogen substitutions could potentially influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the halogen atoms, as well as the electron-donating or withdrawing effects of the other functional groups. The compound could potentially undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic substitution, or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple halogen atoms could increase its molecular weight and potentially influence its solubility or stability .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-bromo-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H11BrCl2N2O2/c24-13-5-8-20-12(9-13)10-17(23(29)30-20)22-27-19-7-6-14(25)11-16(19)21(28-22)15-3-1-2-4-18(15)26/h1-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETHIUWZTLBUKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC5=C(C=CC(=C5)Br)OC4=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H11BrCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one |
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